1-Linoleoyl-3-Palmitoyl-rac-Glycerol

Übersicht

Beschreibung

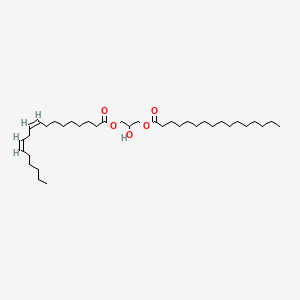

1-Linoleoyl-3-Palmitoyl-rac-glycerol is a diacylglycerol characterized by the presence of linoleic acid at the sn-1 position and palmitic acid at the sn-3 position. This compound has been detected in wheat bran extracts and in dry-cured Iberian ham . It is a significant component in various biological and industrial processes due to its unique chemical structure and properties.

Wissenschaftliche Forschungsanwendungen

1-Linoleoyl-3-Palmitoyl-rac-Glycerin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung von Lipidoxidations- und Reduktionsmechanismen.

Biologie: Untersuchung seiner Rolle in der zellulären Signalübertragung und Membranstruktur.

Medizin: Erforschung seiner potenziellen therapeutischen Wirkungen, insbesondere bei der Modulation von Entzündungsreaktionen und dem Lipidstoffwechsel.

Wirkmechanismus

Der Mechanismus, durch den 1-Linoleoyl-3-Palmitoyl-rac-Glycerin seine Wirkungen entfaltet, beinhaltet seine Interaktion mit Zellmembranen und Signalwegen. Die Verbindung kann die Fluidität und Permeabilität von Zellmembranen modulieren und so verschiedene zelluläre Prozesse beeinflussen. Es interagiert auch mit bestimmten Rezeptoren und Enzymen, die am Lipidstoffwechsel und an Entzündungsreaktionen beteiligt sind, und übt so seine biologischen Wirkungen aus .

Wirkmechanismus

Target of Action

1-Linoleoyl-3-palmitoyl-rac-glycerol, a diacylglycerol, is characterized by the presence of linoleic acid (at the sn-1 position) and palmitic acid (at the sn-3 position) . This compound has been detected in wheat bran extracts and in dry-cured Iberian ham . It exhibits inhibitory activities against Lipoprotein-associated phospholipase A2 (Lp-PLA2) with IC50 values .

Mode of Action

It is known to inhibit the activity of lp-pla2, an enzyme involved in the metabolism of lipoproteins . By inhibiting this enzyme, it may affect the balance of lipoproteins in the body, potentially influencing lipid metabolism and related processes.

Pharmacokinetics

A study has shown that a self-emulsifying granule system (segs) and solid self-nanoemulsifying drug delivery system (snedds) enhanced the solubility of the drug approximately 36- and 32-fold as compared with the drug alone .

Result of Action

It has been shown to mitigate chemoradiation-induced oral mucositis by modulating necroptosis . It also attenuates gemcitabine-induced neutrophil extravasation via the inhibition of neutrophil-attracting chemokine production in macrophages .

Biochemische Analyse

Biochemical Properties

1-Linoleoyl-3-palmitoyl-rac-glycerol interacts with various biomolecules, playing a crucial role in biochemical reactions. For instance, it has been found to interact with epidermal growth factor receptors (EGFRs), which are crucial for inducing metastasis in cancer cells by promoting matrix metalloproteinase (MMP) expression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to attenuate gemcitabine-induced neutrophil extravasation . It also ameliorates EGF-induced MMP-9 expression by promoting receptor desensitization in MDA-MB-231 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to accelerate the assembly of EGFRs with c-Cbl and EPS15 and promote receptor degradation . This faster intracellular EGFR degradation reduces AP-1-mediated MMP expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been found to effectively attenuate EGF-induced mobility and invasiveness in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to effectively decrease neutrophil migration induced by a single intraperitoneal administration of gemcitabine .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to inhibit NADPH oxidase 2 (NOX2)-mediated reactive oxygen species production induced by gemcitabine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Linoleoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids, linoleic acid and palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of enzymatic catalysis. Lipases are commonly employed to catalyze the esterification of glycerol with linoleic acid and palmitic acid. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Linoleoyl-3-Palmitoyl-rac-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Hydroperoxide und andere Oxidationsprodukte zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole umwandeln. Natriumborhydrid ist ein typisches Reduktionsmittel, das bei diesen Reaktionen verwendet wird.

Substitution: Die Hydroxylgruppen im Glycerin-Rückgrat können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, molekularer Sauerstoff und andere Peroxide bei milden bis moderaten Temperaturen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Säurechloride, Anhydride und andere Elektrophile in Gegenwart einer Base wie Pyridin oder Triethylamin.

Hauptprodukte:

Oxidation: Hydroperoxide, Aldehyde und Ketone.

Reduktion: Entsprechende Alkohole.

Substitution: Verschiedene Ester und Ether, abhängig vom eingeführten Substituenten.

Vergleich Mit ähnlichen Verbindungen

1-Linoleoyl-3-Palmitoyl-rac-Glycerin kann mit anderen ähnlichen Diacylglycerinen verglichen werden, wie zum Beispiel:

1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-Glycerin: Enthält Ölsäure an der sn-1-Position, Palmitinsäure an der sn-2-Position und Linolsäure an der sn-3-Position.

1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerin: Enthält eine Acetylgruppe an der sn-3-Position anstelle einer Fettsäure.

Einzigartigkeit: 1-Linoleoyl-3-Palmitoyl-rac-Glycerin ist aufgrund seiner spezifischen Kombination aus Linolsäure und Palmitinsäure einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Diese Kombination beeinflusst sein Verhalten in biologischen Systemen und seine Anwendungen in verschiedenen Industrien.

Ähnliche Verbindungen:

- 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-Glycerin

- 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerin

Biologische Aktivität

1-Linoleoyl-3-palmitoyl-rac-glycerol, also referred to as PLAG (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol), is a glycerolipid that has garnered attention for its diverse biological activities, particularly in immunomodulation and therapeutic applications. This article provides a comprehensive overview of the biological activity of PLAG, including its mechanisms of action, effects on immune responses, and potential therapeutic uses supported by various research findings.

Chemical Structure and Synthesis

PLAG is a mono-acetyl-diglyceride synthesized from glycerol, palmitic acid, and linoleic acid. The synthesis involves the acetylation of 1-palmitoyl glycerol followed by a linoleoylation reaction. The chemical structure can be represented as follows:

PLAG exhibits several mechanisms through which it exerts its biological effects:

- Immune Modulation : PLAG has been shown to modulate immune responses by influencing cytokine production and immune cell activity. It inhibits the overproduction of pro-inflammatory cytokines such as IL-4 and IL-6 while maintaining levels of IL-2 and IFN-γ .

- Neutrophil Migration : In models of acute lung injury (ALI), PLAG promotes the resolution of inflammation by controlling neutrophil infiltration and enhancing the clearance of lipopolysaccharides (LPS) through TLR4-mediated pathways .

- Hematopoiesis : PLAG accelerates hematopoiesis, contributing to improved immune function in various disease models, including sepsis and asthma .

Immunological Studies

A randomized double-blind placebo-controlled trial assessed the effects of PLAG supplementation on immune regulatory functions in healthy adults. Results indicated that participants receiving PLAG showed significantly lower levels of IL-4 and IL-6 production compared to the control group, suggesting an immunomodulatory role in preventing excessive immune activation .

Therapeutic Applications

- Acute Lung Injury : In animal models, PLAG administration resulted in reduced neutrophil infiltration and inflammation in LPS-induced ALI. This effect was associated with enhanced TLR4 signaling and faster recovery from inflammatory responses .

- Atopic Dermatitis : In studies using a human-like mouse model of atopic dermatitis (AD), PLAG significantly improved skin lesions and modulated systemic immune responses, including reductions in IgE levels and Th2 cytokines (IL-4, IL-13) .

- Cancer Metastasis : Research indicated that PLAG can inhibit matrix metalloproteinase (MMP) expression in EGF-stimulated breast cancer cells. By promoting EGFR degradation, PLAG effectively reduced cancer cell mobility and invasiveness, suggesting a potential role as an anti-metastatic agent .

Data Summary

The following table summarizes key findings from various studies on the biological activity of PLAG:

Case Studies

Several case studies highlight the therapeutic potential of PLAG:

- Case Study on ALI : Mice treated with PLAG showed significant recovery from LPS-induced ALI compared to untreated controls, demonstrating its efficacy in resolving acute inflammation .

- Case Study on AD : In a model for AD, treatment with PLAG led to substantial improvements in skin condition and systemic immune regulation, outperforming traditional treatments like abrocitinib .

Eigenschaften

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYDYRLDJZZKEU-BCTRXSSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.